molecular formula C18H25ClN4OS B2634252 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride CAS No. 1331143-95-3

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride

Cat. No.: B2634252
CAS No.: 1331143-95-3
M. Wt: 380.94
InChI Key: ILLQWRIWVPBDQR-UHFFFAOYSA-N
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Description

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4OS and its molecular weight is 380.94. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

    Biochemical pathways

    Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities

    Result of action

    The molecular and cellular effects of imidazole derivatives can vary widely depending on the specific compound and its targets

Biological Activity

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride (CAS Number: 1331143-95-3) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The molecular structure of the compound includes:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Imidazole moiety : Often involved in interactions with biological targets.
  • Ethylthio phenyl group : May influence the compound's lipophilicity and receptor binding.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

1. Neuroscience Applications

Research has suggested that compounds with similar structures may interact with neurotransmitter systems. For instance, derivatives of imidazole and piperazine have shown potential as anxiolytics and antidepressants by modulating opioid receptors .

2. Antitumor Activity

The compound is being investigated for its potential antitumor properties. Similar imidazole-containing compounds have demonstrated activity against various cancer cell lines, indicating that this class of molecules could be promising leads in cancer therapy .

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : The compound may bind to specific receptors, influencing pathways such as NF-kB and ERK, which are critical in cell proliferation and survival.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase isoforms, which are important in various physiological processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Sharma et al. (2020)Reported selective inhibition of carbonic anhydrase isoforms by imidazole-piperazine derivatives, suggesting similar potential for our compound .
Research on Opioid ReceptorsDemonstrated that imidazole-piperazine derivatives can act as selective delta-opioid agonists, indicating potential anxiolytic effects .
Anticancer ActivityImidazo[2,1-b]thiazole derivatives exhibited anticancer properties through multiple mechanisms, supporting further exploration of structurally related compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

CompoundStructural FeaturesBiological Activity
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanoneChlorine substitution alters receptor bindingPotential anxiolytic effects
(4-(1-propyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanonePropyl group influences lipophilicityVarying pharmacodynamics

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-7-5-6-8-16(15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQWRIWVPBDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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